2,3-Diphenylcycloprop-2-ene-1-carboxylic acid
Overview
Description
Synthesis Analysis
Large-scale syntheses of 3-(cycloprop-2-en-1-oyl)oxazolidinones from acetylene and ethyl diazoacetate are described . Unlike other cyclopropenes that bear a single substituent at C-3, these compounds are stable to long-term storage . Although the cyclopropene derivatives are unusually stable, they are reactive toward cyclic and acyclic dienes in stereoselective Diels-Alder reactions .Molecular Structure Analysis
The molecular formula of 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid is C16H12O2 . It is a member of the cyclopropene carboxylic acid family.Chemical Reactions Analysis
Dianions are generated from alkyllithium reagents and cycloprop-2-ene carboxylic acids, and these dianions can be functionalized by electrophiles at the vinylic position . It has been found that certain additives can have a substantial effect on the chemistry of cycloprop-2-ene carboxylate dianions . In particular, it was determined that amine N-oxide additives have a beneficial effect both on the stability of cycloprop-2-ene carboxylate dianions and on the rates that such dianions undergo alkylation .Scientific Research Applications
Multicomponent Coupling of Tetraynes
This compound is used in the multicomponent coupling reaction of tetraynes, sulfoxides, and cyclopropenones . This reaction is associated with several bond cleavage and formation reactions in one pot, and also features exquisite regioselectivity and excellent yields .
C–O/C–S Difunctionalization of Fused Highly Substituted Benzene Derivatives
2,3-Diphenylcycloprop-2-ene-1-carboxylic acid is used in the C–O/C–S difunctionalization of fused highly substituted benzene derivatives . This process is important in pharmaceutical chemistry, medicinal chemistry, and materials sciences .
Bioorthogonal Chemistry
Cyclopropene derivatives, including 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid, have been used as extremely reactive units in organic chemistry owing to their high ring-strain energy . They have become popular reagents both for bioorthogonal chemistry and for chemical biology because of their small size and ability to be genetically encoded .
Plant Growth Regulation
In the field of plant biology, this compound has been used to affect normal plant growth . It has been found to affect apical hook development in Arabidopsis thaliana . Its mode of action is different from those of ethylene receptor inhibition and gibberellin biosynthesis inhibition .
Herbicide Development
The compound can be used as a tool in chemical biology to determine useful molecular targets for herbicides . This can lead to the development of more effective and targeted herbicides .
Development of Plant Growth Regulators
Similar to its use in herbicide development, 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid can also be used to identify molecular targets for plant growth regulators . This can lead to the development of more effective plant growth regulators .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,3-diphenylcycloprop-2-ene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-16(18)15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10,15H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFRUFJNOGIAFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324214 | |
Record name | 2,3-diphenylcycloprop-2-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenylcycloprop-2-ene-1-carboxylic acid | |
CAS RN |
17825-58-0 | |
Record name | NSC406044 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-diphenylcycloprop-2-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIPHENYL-2-CYCLOPROPENE-1-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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